molecular formula C10H13ClN2O3S B12998054 5-Chloro-4-(piperidin-1-yl)pyridine-3-sulfonic acid

5-Chloro-4-(piperidin-1-yl)pyridine-3-sulfonic acid

Cat. No.: B12998054
M. Wt: 276.74 g/mol
InChI Key: CQSLPOUEDUVHFM-UHFFFAOYSA-N
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Description

5-Chloro-4-(piperidin-1-yl)pyridine-3-sulfonic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a piperidinyl group at the 4th position, and a sulfonic acid group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(piperidin-1-yl)pyridine-3-sulfonic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloropyridine and piperidine.

    Nucleophilic Substitution: The piperidine is introduced to the 5-chloropyridine through a nucleophilic substitution reaction, resulting in the formation of 5-chloro-4-(piperidin-1-yl)pyridine.

    Sulfonation: The final step involves the sulfonation of the pyridine ring using a sulfonating agent like sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 3rd position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(piperidin-1-yl)pyridine-3-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfonic acid derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Chloro-4-(piperidin-1-yl)pyridine-3-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(piperidin-1-yl)pyridine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-4-(piperidin-1-yl)pyridine-3-sulfonic acid is unique due to the presence of the sulfonic acid group, which imparts distinct chemical properties such as increased solubility in water and enhanced reactivity in sulfonation reactions. This makes it particularly valuable in applications requiring high solubility and reactivity.

Properties

Molecular Formula

C10H13ClN2O3S

Molecular Weight

276.74 g/mol

IUPAC Name

5-chloro-4-piperidin-1-ylpyridine-3-sulfonic acid

InChI

InChI=1S/C10H13ClN2O3S/c11-8-6-12-7-9(17(14,15)16)10(8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15,16)

InChI Key

CQSLPOUEDUVHFM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=NC=C2S(=O)(=O)O)Cl

Origin of Product

United States

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